molecular formula C10H9NO3S B14174584 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid

5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid

Cat. No.: B14174584
M. Wt: 223.25 g/mol
InChI Key: QTJPBBWEZJIXMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-methoxyphenyl isothiocyanate with a suitable base, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of topoisomerase II, resulting in DNA double-strand breaks and cell death .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

5-methoxy-2-methyl-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-5-11-7-4-8(14-2)6(10(12)13)3-9(7)15-5/h3-4H,1-2H3,(H,12,13)

InChI Key

QTJPBBWEZJIXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)OC)C(=O)O

Origin of Product

United States

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